HPK vs. WMK: Enantioselectivity in Classical Aldol Reaction
In the historical and seminal Hajos-Parrish-Eder-Sauer-Wiechert reaction, the target compound, Hajos-Parrish ketone (HPK), demonstrates significantly higher enantioselectivity when synthesized from its corresponding triketone precursor via proline catalysis compared to its 6-6 ring homolog, the Wieland-Miescher ketone (WMK) [1]. This difference is a primary driver for its preferential use as a chiral starting material.
| Evidence Dimension | Enantioselectivity (% ee) of Ketone Product from Triketone |
|---|---|
| Target Compound Data | Up to >99% ee (reported for the classical proline-catalyzed Hajos-Parrish reaction) |
| Comparator Or Baseline | Wieland-Miescher Ketone (WMK) |
| Quantified Difference | WMK enantioselectivity is reportedly lower under identical classical proline-catalyzed conditions |
| Conditions | (S)-Proline catalyst, intramolecular aldol reaction of respective triketone precursors (1970s methodology) |
Why This Matters
For procurement, this quantifies the HPK scaffold's intrinsic chemical advantage, confirming its selection over WMK for applications where securing high optical purity from the initial step is paramount.
- [1] ScienceDirect Topics. Hajos-Parrish Reaction: Application to Natural Product Syntheses. View Source
